methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonylated 4-(4-methoxyphenyl)piperazine substituent at the 5-position and an ethyl group at the 3-position. Its structural complexity arises from the integration of a pyrazole core, a sulfonylpiperazine moiety, and an ester functional group.
Properties
IUPAC Name |
methyl 5-ethyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-15-16(18(23)27-3)17(20-19-15)28(24,25)22-11-9-21(10-12-22)13-5-7-14(26-2)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDVBLXOAGVLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the sulfonyl and piperazine groups. Common reagents used in these reactions include hydrazines, esters, and sulfonyl chlorides. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its ability to modulate serotonin receptors, potentially leading to improvements in mood disorders. Studies suggest that the piperazine component may enhance the binding affinity to serotonin receptors, contributing to its antidepressant activity .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. The sulfonamide group is known to engage in interactions with various biological targets, including enzymes involved in cancer cell proliferation. In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Research indicates that similar compounds can cross the blood-brain barrier and exhibit neuroprotective effects. This compound may be investigated for its efficacy in treating conditions such as Alzheimer's disease or Parkinson's disease due to its ability to modulate neurotransmitter systems .
Antimicrobial Activity
Emerging studies have indicated that pyrazole derivatives possess antimicrobial properties. The presence of the methoxyphenyl group could enhance the compound's interaction with microbial targets, making it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria and fungi .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its antidepressant-like effects. Results indicated a significant reduction in depressive behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfonyl vs. Thioether Groups : The target compound’s sulfonylated piperazine at the 5-position may enhance solubility and receptor-binding specificity compared to the 3-methylsulfanyl group in ’s analogs, which is smaller and less polar .
- Piperazine Substituents: The 4-methoxyphenyl group on the piperazine contrasts with 4-trifluoromethylphenyl in ’s compound 4.
Pharmacological Activity and Selectivity
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Pharmacological Profile Comparison
Hypothesized Activity of Target Compound :
Structural Validation and Crystallography
The SHELX software suite () and modern validation tools () are critical for confirming the stereochemistry and purity of such compounds. For example:
- SHELXL : Used for refining small-molecule crystal structures, ensuring accurate bond lengths/angles for analogs like those in Table 1 .
- PLATON Validation: Detects structural anomalies (e.g., missed symmetry, incorrect space groups) in crystallographic data, ensuring reliability in comparative studies .
Biological Activity
Methyl 3-ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of approximately 408.5 g/mol. The compound features a complex structure that includes a pyrazole ring, a sulfonamide group, and a piperazine moiety, which contribute to its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₅S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1322787-38-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from basic organic precursors. Key steps include the formation of the pyrazole ring followed by the introduction of the sulfonamide and piperazine groups. Common reagents include hydrazines and sulfonyl chlorides, with solvents like ethanol or dichloromethane often used under controlled conditions .
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The binding affinity and efficacy at these targets can lead to modulation of various biological pathways, contributing to its pharmacological effects .
Pharmacological Activities
Research indicates that this compound may possess several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Anticonvulsant Properties : Similar compounds have shown promise in anticonvulsant activity, indicating potential for neurological applications .
- Antimicrobial Activity : The presence of the methoxyphenyl group may enhance the antimicrobial properties, making it a candidate for further exploration in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cell lines (MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .
- Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that modifications to the piperazine moiety significantly affect biological activity, highlighting the importance of structural components in drug design .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing sulfonylpiperazine groups into pyrazole scaffolds?
- Methodological Answer : The sulfonylpiperazine moiety can be introduced via nucleophilic substitution reactions. For example, sulfonation of the piperazine ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) followed by coupling to the pyrazole core. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), methoxyphenyl protons (δ ~3.8 ppm for OCH₃), and piperazine ring protons (δ ~3.0–3.5 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What pharmacological assays are suitable for initial activity screening of this compound?
- Methodological Answer :
- In vitro assays : Test COX-1/COX-2 inhibition (enzyme immunoassays) for anti-inflammatory potential .
- In vivo models : Use carrageenan-induced paw edema in rodents to evaluate acute anti-inflammatory effects. Monitor ulcerogenic activity via histopathology of gastric mucosa .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) and refine the structure using SHELXL . Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD). Check for disorder in the sulfonylpiperazine group using PLATON ADDSYM .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., serotonin receptors). Prioritize poses with favorable ΔG values and hydrogen-bonding interactions with key residues .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify conformational flexibility in the piperazine ring .
Q. How to address contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral absorption may explain reduced in vivo activity .
- Metabolite profiling : Identify phase I/II metabolites using hepatocyte incubations. Sulfonation or glucuronidation of the methoxyphenyl group could reduce activity .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the phenyl ring. Test affinity against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) .
- Free-Wilson analysis : Use multivariate regression to quantify contributions of substituents (e.g., ethyl vs. methyl at position 3) to biological activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in thermal stability data from TGA vs. DSC?
- Methodological Answer :
- TGA : Monitor weight loss at 10°C/min under N₂. A sharp drop at ~200°C suggests decomposition.
- DSC : Identify endothermic (melting) vs. exothermic (degradation) events. Use Kissinger analysis to calculate activation energy (Eₐ) for decomposition. Contradictions may arise from polymorphic forms .
Methodological Best Practices
- Synthetic reproducibility : Always confirm anhydrous conditions for sulfonation reactions to avoid hydrolysis of the sulfonyl chloride intermediate .
- Crystallization : Use slow evaporation of a dichloromethane/methanol (9:1) mixture to obtain diffraction-quality crystals .
- Data validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to avoid misassignment of piperazine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
